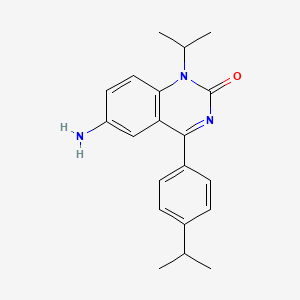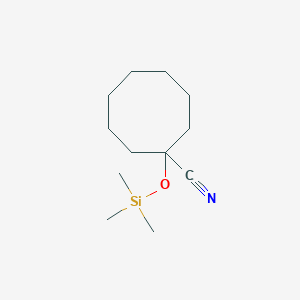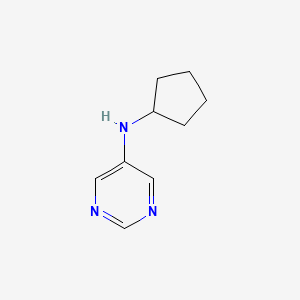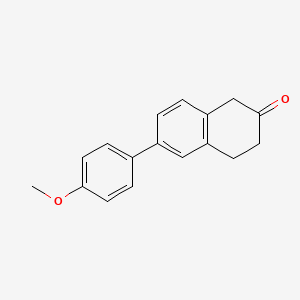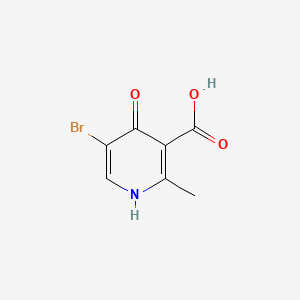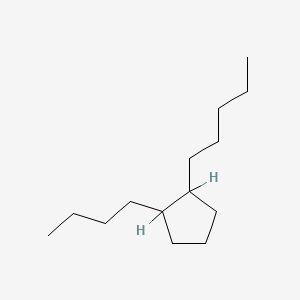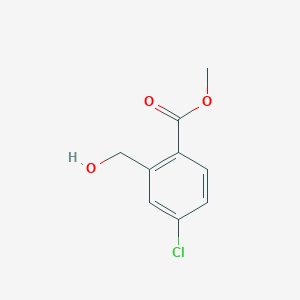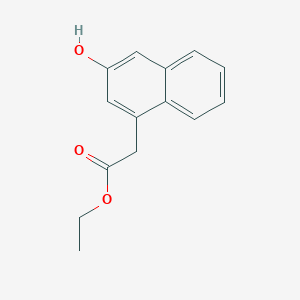
Ethyl 2-(3-hydroxynaphthalen-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-hydroxynaphthalen-1-yl)acetate is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes a naphthalene ring with a hydroxyl group at the 3-position and an acetate ester linked to the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize this compound involves the esterification of 3-hydroxynaphthalene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of 3-hydroxynaphthalene with ethyl chloroacetate in the presence of aluminum chloride (AlCl3) as a Lewis acid catalyst. This reaction forms the desired ester along with the release of hydrogen chloride (HCl).
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The use of green chemistry principles, such as the employment of environmentally benign solvents and catalysts, is also gaining traction to minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used in these reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a base to deprotonate the nucleophile.
Major Products Formed:
Oxidation: 3-hydroxynaphthalene-1-carboxylic acid or 3-hydroxynaphthalene-1-one.
Reduction: 3-hydroxynaphthalene-1-ol or 3-hydroxynaphthalene-1-aldehyde.
Substitution: Various amides, esters, or ethers depending on the nucleophile used.
科学研究应用
Ethyl 2-(3-hydroxynaphthalen-1-yl)acetate has found applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
Ethyl 2-(3-hydroxynaphthalen-1-yl)acetate is structurally similar to other naphthalene derivatives, such as Ethyl 2-(2-hydroxynaphthalen-1-yl)acetate and Ethyl 2-(1-hydroxynaphthalen-2-yl)acetate. These compounds share the naphthalene core but differ in the position of the hydroxyl group and the ester moiety. The unique positioning of the hydroxyl group in this compound contributes to its distinct chemical and biological properties.
相似化合物的比较
Ethyl 2-(2-hydroxynaphthalen-1-yl)acetate
Ethyl 2-(1-hydroxynaphthalen-2-yl)acetate
Ethyl 2-(1-hydroxynaphthalen-1-yl)acetate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C14H14O3 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
ethyl 2-(3-hydroxynaphthalen-1-yl)acetate |
InChI |
InChI=1S/C14H14O3/c1-2-17-14(16)9-11-8-12(15)7-10-5-3-4-6-13(10)11/h3-8,15H,2,9H2,1H3 |
InChI 键 |
LQTKUVQELKGVSF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CC(=CC2=CC=CC=C21)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine](/img/structure/B15365807.png)

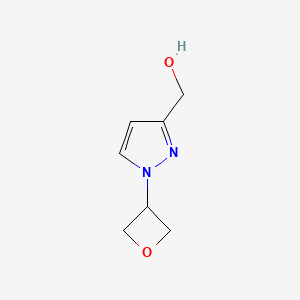
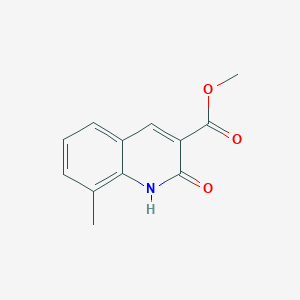

![2-[[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]tetrahydro-2H-pyran](/img/structure/B15365836.png)
